1-(4-BROMOBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(4-Bromobenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromobenzene sulfonyl group, a pyridine ring, and a piperidine carboxamide moiety. Its molecular formula is C17H18BrN3O3S, and it has a molecular weight of approximately 424.32 g/mol .
Preparation Methods
The synthesis of 1-(4-Bromobenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Bromobenzenesulfonyl Intermediate: This step involves the sulfonylation of bromobenzene using chlorosulfonic acid to form 4-bromobenzenesulfonyl chloride.
Piperidine Derivative Formation: The piperidine ring is functionalized to introduce the carboxamide group.
Coupling Reaction: The bromobenzenesulfonyl chloride is then reacted with the piperidine derivative in the presence of a base such as triethylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
1-(4-Bromobenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfone, sulfide, and substituted derivatives.
Scientific Research Applications
1-(4-Bromobenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromobenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide include:
1-(4-Bromophenylsulfonyl)piperidin-4-one: This compound shares the bromobenzenesulfonyl group but lacks the pyridine and carboxamide moieties.
1-(4-Bromobenzenesulfonyl)piperidine-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of the carboxamide.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S/c19-16-1-3-17(4-2-16)26(24,25)22-11-7-15(8-12-22)18(23)21-13-14-5-9-20-10-6-14/h1-6,9-10,15H,7-8,11-13H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXYSZONSYJILM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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